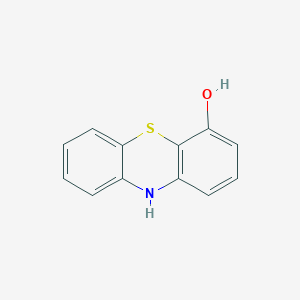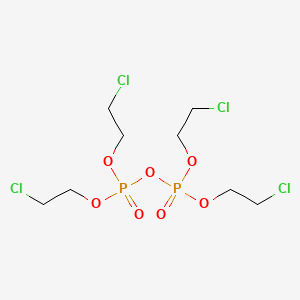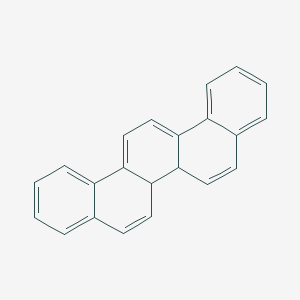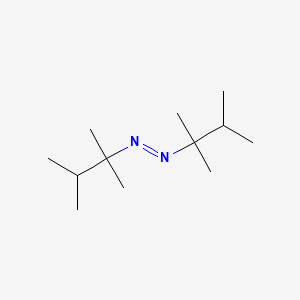![molecular formula C18H15NO B14637573 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile CAS No. 53574-90-6](/img/structure/B14637573.png)
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile is an organic compound that features a complex structure with a methoxyphenyl group and a benzonitrile group connected by a butadiene chain.
Méthodes De Préparation
The synthesis of 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile typically involves aldol condensation reactions. One common method involves the reaction of p-anisaldehyde with acetone to form 4-(4’-methoxyphenyl)-3-buten-2-one, which is then further reacted with p-anisaldehyde to yield the final product . The reaction conditions often include the use of a base such as potassium hydroxide and solvents like ethanol for recrystallization .
Analyse Des Réactions Chimiques
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials with specific optical and electronic properties.
Mécanisme D'action
The mechanism by which 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological outcomes. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-[4-(4-Methoxyphenyl)buta-1,3-dien-1-yl]benzonitrile include:
4-(4-Methoxyphenyl)-3-buten-2-one: A precursor in the synthesis of the target compound.
4-Methoxyphenyl 4-(3-buten-1-yloxy)benzoate: Shares structural similarities and is used in similar applications.
(E)-1-(buta-1,3-diene-1-yl)-4-methoxybenzene: Another related compound with comparable chemical properties.
Propriétés
Numéro CAS |
53574-90-6 |
|---|---|
Formule moléculaire |
C18H15NO |
Poids moléculaire |
261.3 g/mol |
Nom IUPAC |
4-[4-(4-methoxyphenyl)buta-1,3-dienyl]benzonitrile |
InChI |
InChI=1S/C18H15NO/c1-20-18-12-10-16(11-13-18)5-3-2-4-15-6-8-17(14-19)9-7-15/h2-13H,1H3 |
Clé InChI |
PQNZQXPGXOPWAO-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C=CC=CC2=CC=C(C=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


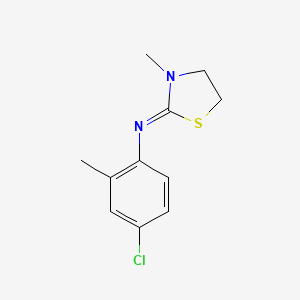
![(NE)-N-[(E)-3-pyridin-4-ylprop-2-enylidene]hydroxylamine](/img/structure/B14637497.png)
![Methyl (5E,13E)-9-oxo-15-[(trimethylsilyl)oxy]prosta-5,8(12),13-trien-1-oate](/img/structure/B14637526.png)
![N-[5-(6-Amino-2-fluoro-purin-9-YL)-4-hydroxy-2-(hydroxymethyl)oxolan-3-YL]acetamide](/img/structure/B14637527.png)
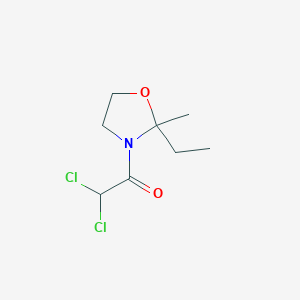
![[2-(Cyclohexylmethyl)pentadecyl]cyclohexane](/img/structure/B14637534.png)
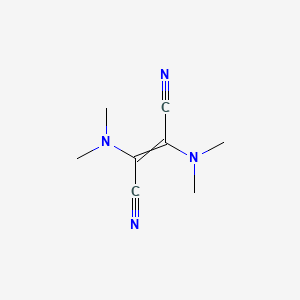
![9,10-Di([1,1'-biphenyl]-2-yl)anthracene](/img/structure/B14637542.png)
![Oxirane, [(pentabromophenoxy)methyl]-](/img/structure/B14637555.png)
